molecular formula C11H15NSi B1600097 3-((Trimethylsilyl)ethynyl)aniline CAS No. 110598-30-6

3-((Trimethylsilyl)ethynyl)aniline

Cat. No. B1600097
M. Wt: 189.33 g/mol
InChI Key: UMDLPUJBLHKTSG-UHFFFAOYSA-N
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Description

3-((Trimethylsilyl)ethynyl)aniline is a chemical compound with the molecular formula C11H15NSi . It has a molecular weight of 189.33 g/mol . This compound is not normally found in nature .


Synthesis Analysis

The synthesis of 2-ethynylaniline derivatives, which are structurally similar to 3-((Trimethylsilyl)ethynyl)aniline, can be achieved through a palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(2-trimethylsilylethynyl)aniline . The InChI code is 1S/C11H15NSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,12H2,1-3H3 . The compound’s structure includes a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom .


Physical And Chemical Properties Analysis

3-((Trimethylsilyl)ethynyl)aniline has a molecular weight of 189.33 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 189.097376017 g/mol . The topological polar surface area is 26 Ų . It has a heavy atom count of 13 .

Scientific Research Applications

Synthesis and Polymer Applications

Poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene), a polymer incorporating 3-((trimethylsilyl)ethynyl)aniline, demonstrates solubility in common organic solvents and thermally curable properties under moderate conditions. This compound was synthesized through a reaction with poly-(dichlorophosphazene) and exhibits potential for advanced material applications (Chang, Rhee, Cheong, & Yoon, 1992).

Complexes and Ligands in Chemistry

2-[(Dimethylamino)methyl]aniline, when reacted with different silyl and stannyl chlorides, including trimethylsilyl, yields various substituted anilines. These anilines are then used to produce germylenes and stannylenes, where 3-((trimethylsilyl)ethynyl)aniline plays a role in the synthesis of heteroleptic plumbylene (Vaňkátová et al., 2011).

Organic Synthesis and Reaction Studies

A unique heterocyclic aromatic compound, 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one, was synthesized using 3-((trimethylsilyl)ethynyl)aniline, demonstrating its utility in the creation of novel organic structures (Li, Gomes, Gomes, & Duarte, 2008).

Catalysis and Derivative Synthesis

Palladium-catalyzed synthesis of 2-allylindole and 2-allylbenzofuran derivatives from 2-((trimethylsilyl)ethynyl)arenes has been developed, where the presence of the trimethylsilyl group in the alkyne is crucial. This showcases the significance of 3-((trimethylsilyl)ethynyl)aniline in facilitating selective synthetic pathways (Chakraborty, Jyothi, & Sinha, 2014).

Electrochemical Applications

Electrochemical studies involving phenylacetylene and chlorotrimethylsilane have revealed the formation of silylated derivatives, such as phenyl(trimethylsilyl)acetylene, indicating potential applications in electrochemistry and material sciences (Jouikov & Salaheev, 1996).

Photophysical and Electrochemical Properties

Novel planar and star-shaped molecules incorporating the 3-((trimethylsilyl)ethynyl)aniline structure have been synthesized, showing unusual photoluminescence phenomena and promising luminescent properties. These compounds demonstrate potential in optoelectronic applications due to their unique structural properties (Niu, Lu, Sun, & Li, 2013).

Antifungal Activity

Dihydropyridine acids synthesized from the activation of 3-((trimethylsilyl)ethynyl)pyridine showed notable in vitro antifungal activity against various Candida species, indicating potential medicinal applications. The compounds displayed better binding energy values and lower MIC values compared to fluconazole, a standard antifungal drug (Ballinas-Indilí et al., 2021).

Electronic Structure Studies

Studies on the structure and properties of ethynyl substituted aniline and its cations have been conducted using various computational methods. These studies are crucial for understanding the impact of ethynyl substitution on the electronic structure and spectroscopy of aniline, which is relevant in material science and chemistry (Yang, Zengxia, & Zhang, 2016).

Protection in Grignard Syntheses

The trimethylsilyl group has been used to protect terminal ethynyl groups in Grignard syntheses, illustrating the functional utility of compounds like 3-((trimethylsilyl)ethynyl)aniline in organic synthesis and compound protection strategies (Eaborn, Thompson, & Walton, 1967).

Antibacterial Activities of Platinum Ethynyl Complexes

Sugar-containing platinum ethynyl complexes, synthesized using 3-((trimethylsilyl)ethynyl)aniline, demonstrated effective antibacterial activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These findings suggest potential applications in antibacterial treatments and drug development (Paul, Ahmad, Khan, & Younus, 2016).

Safety And Hazards

The safety data sheet for 3-((Trimethylsilyl)ethynyl)aniline indicates that it is harmful . The hazard statements include H302 . Precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

3-(2-trimethylsilylethynyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDLPUJBLHKTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457213
Record name 3-((Trimethylsilyl)ethynyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Trimethylsilyl)ethynyl)aniline

CAS RN

110598-30-6
Record name 3-((Trimethylsilyl)ethynyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-(trimethylsilyl)ethynyl]aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of the nitro compound, 3-[(trimethylsilyl)ethynyl]nitrobenzene, prepared as described above (0.86 g, 3.92 mmol) in 2-propanol (30 mL) was degassed with nitrogen and treated with 5% platinum on alumina (268 mgs). The mixture was shaken under an atmosphere of hydrogen (30 psi) on a Parr shaker apparatus for 22 hours. The reaction mixture was filtered through a short pad of Celite™ (diatamaceous earth) and concentrated by evaporation to give an oil which was dried in vacuo overnight to give the title product (692 mg, 93%) as a yellow brown oil.
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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